Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides detailed structural information about thiadiazole derivatives through analysis of proton and carbon-13 chemical environments. For compounds structurally related to this compound, characteristic spectral patterns have been documented that enable identification of key structural features.
Proton nuclear magnetic resonance analysis of similar thiadiazole carboxamide derivatives typically reveals distinct chemical shift patterns. The methyl groups attached to thiadiazole rings generally appear as singlets in the range of 2.16-2.97 parts per million, depending on the electronic environment of the heterocyclic system. Ethyl ester protons characteristically show typical ethyl patterns, with methylene protons appearing as quartets around 4.67-4.76 parts per million and methyl protons as triplets at approximately 1.00-1.05 parts per million.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Thiadiazole Methyl | 2.16-2.97 | Singlet |
| Ethyl Ester Methylene | 4.67-4.76 | Quartet |
| Ethyl Ester Methyl | 1.00-1.05 | Triplet |
| Amide Proton | 10.61-11.23 | Singlet |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with thiadiazole ring carbons typically appearing in characteristic regions. Carbonyl carbons of carboxamide groups generally resonate between 164-172 parts per million, while thiadiazole ring carbons appear in the 155-166 parts per million range. The ethyl ester carbonyl carbon typically appears around 168-170 parts per million, providing clear distinction from the amide carbonyl signal.
Infrared and Ultraviolet-Visible Absorption Spectroscopy
Infrared spectroscopy reveals characteristic functional group signatures for thiadiazole derivatives through vibrational analysis. Compounds related to this compound exhibit distinct absorption patterns that enable structural identification. The amide nitrogen-hydrogen stretching vibrations typically appear in the range of 3322-3349 wavenumbers, while carbonyl stretching frequencies for carboxamide groups are observed between 1665-1682 wavenumbers.
The ethyl ester carbonyl group produces characteristic stretching frequencies around 1721-1729 wavenumbers, distinguishable from the amide carbonyl due to the different electronic environments. Carbon-nitrogen stretching vibrations in the thiadiazole rings appear in the 1599-1659 wavenumber region, providing confirmation of the heterocyclic structure.
| Infrared Parameter | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| Amide N-H Stretch | 3322-3349 | Primary identification |
| Ester C=O Stretch | 1721-1729 | Ethyl carboxylate |
| Amide C=O Stretch | 1665-1682 | Carboxamide group |
| C=N Stretch | 1599-1659 | Thiadiazole rings |
Ultraviolet-visible absorption spectroscopy of thiadiazole derivatives reveals characteristic electronic transitions associated with the heterocyclic chromophores. Related compounds typically exhibit absorption maxima in the ultraviolet region, with significant band extensions into the visible range. The spectra commonly show two distinct absorption bands around 290 and 325 nanometers, representing pi to pi* electronic transitions within the conjugated heterocyclic system.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. For this compound, the molecular ion peak appears at mass-to-charge ratio 299.3, corresponding to the calculated molecular weight. The simplified molecular input line entry system representation CCOC(=O)C1=NN=C(S1)C(=O)NC2=NN=C(S2)C facilitates computational analysis and database searching for structural confirmation.
Related thiadiazole derivatives demonstrate characteristic fragmentation pathways that can be applied to structural elucidation of this compound. Common fragmentation patterns include loss of ethyl groups from ester functionalities, cleavage of amide bonds, and ring-opening reactions of the thiadiazole systems. These fragmentation processes provide valuable structural information that complements other analytical techniques.
| Mass Spectrometric Parameter | Value | Significance |
|---|---|---|
| Molecular Ion | m/z 299.3 | Molecular weight confirmation |
| Base Peak | Variable | Most stable fragment |
| Fragmentation Pattern | Multiple pathways | Structural elucidation |
| Ionization Mode | Positive/Negative | Analytical conditions |
The International Chemical Identifier string InChI=1S/C9H9N5O3S2/c1-3-17-8(16)7-13-12-6(19-7)5(15)10-9-14-11-4(2)18-9/h3H2,1-2H3,(H,10,14,15) provides a standardized representation that enables precise structural identification and database correlation. This identifier system ensures unambiguous chemical structure representation for computational and analytical applications.
Properties
IUPAC Name |
ethyl 5-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3S2/c1-3-17-8(16)7-13-12-6(19-7)5(15)10-9-14-11-4(2)18-9/h3H2,1-2H3,(H,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMISVNHCYXTZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(=O)NC2=NN=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to the mesoionic character of the thiadiazole ring. These compounds have been widely studied in medicinal chemistry and are known to exert a broad spectrum of biological activities.
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets. This interaction leads to a variety of biological activities, depending on the specific compound and target.
Biochemical Pathways
Thiadiazole derivatives are known to affect a broad range of biochemical pathways due to their ability to interact with various biological targets. The downstream effects of these interactions can vary widely, depending on the specific compound and target.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazoles are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom. These properties suggest that thiadiazole derivatives may have favorable bioavailability.
Biochemical Analysis
Biochemical Properties
Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, by binding to their active sites and altering their catalytic activities. Additionally, it interacts with proteins involved in cell signaling pathways, modulating their functions and affecting downstream biological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. It can modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential therapeutic applications in treating diseases like cancer and infections.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged enzyme inhibition and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity. At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active or inactive metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. Its localization affects its interactions with biomolecules and its overall biological activity.
Biological Activity
Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N4O2S2 |
| Molecular Weight | 286.34 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)N1=NN=C(S1)C(=O)OCC |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival. It induces apoptosis in cancer cells by disrupting signaling pathways critical for tumor growth.
- Antimicrobial Activity : this compound disrupts the integrity of bacterial cell membranes and inhibits the growth of fungi.
Anticancer Studies
Several studies have evaluated the anticancer properties of this compound:
- In Vitro Studies : Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vivo Studies : In animal models (e.g., Ehrlich Ascites Carcinoma), treatment with related thiadiazole derivatives resulted in reduced tumor growth after a treatment period of two weeks .
Antimicrobial Studies
The compound's efficacy against microbial pathogens has also been investigated:
- Bacterial Inhibition : this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity .
Case Study 1: Antitumor Activity
A study conducted by El-Naggar et al. (2011) synthesized a series of thiadiazole derivatives and tested their anticancer properties using the MTT assay. The results indicated that compounds with similar structures to this compound significantly inhibited tumor growth in vivo .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, a derivative of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions:
Ester Hydrolysis
Treatment with aqueous NaOH or HCl converts the ethyl ester to a carboxylic acid. For example:
This reaction is critical for generating water-soluble derivatives for biological testing .
Amide Hydrolysis
Strong acidic conditions (e.g., conc. HSO) cleave the amide bond, yielding 5-methyl-1,3,4-thiadiazol-2-amine and the corresponding carboxylic acid .
Nucleophilic Substitution
The electron-deficient thiadiazole rings allow nucleophilic substitution at the C-2 and C-5 positions. For example:
Reaction with Amines :
The 2-chloro derivative (if present) reacts with primary amines (e.g., methylamine) to form substituted thiadiazoles:
This reactivity is exploited to introduce functional groups for drug design .
Oxidation
The methyl group on the thiadiazole ring can be oxidized to a carboxylic acid using KMnO under acidic conditions:
This modification enhances polarity and bioavailability.
Reduction
Catalytic hydrogenation (H, Pd/C) reduces the thiadiazole ring to a dihydrothiadiazole, altering its electronic properties and reactivity .
Heterocyclic Functionalization
The compound serves as a scaffold for synthesizing polyheterocyclic systems. For example:
Reaction with Hydrazines :
Reaction with hydrazine hydrate forms hydrazide derivatives, which can cyclize into triazolo-thiadiazoles under microwave irradiation .
Biological Activity Modulation
Derivatives of this compound exhibit cytotoxic properties by inhibiting tubulin polymerization or interacting with DNA. For instance:
- Anticancer Activity : Derivatives with methoxy or trifluoromethyl substituents show IC values < 1 µM against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
- Antimicrobial Activity : The thiadiazole core disrupts microbial cell membranes, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus .
Key Structural and Functional Insights
| Functional Group | Reactivity | Biological Impact |
|---|---|---|
| Ethyl ester | Hydrolysis to carboxylic acid | Enhances water solubility |
| Amide bond | Acid-catalyzed cleavage | Generates bioactive fragments |
| Thiadiazole rings | Nucleophilic substitution/Redox | Modulates electronic properties |
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,3,4-Thiadiazole Derivatives
*Presumed formula based on ethyl-substituted analog ; †Estimated from analog in .
Key Structural Insights:
- Bioisosteric Bridges: The aminocarbonyl bridge distinguishes the target compound from analogs with thioether (e.g., ) or Mannich bases (e.g., ), offering hydrogen-bonding capabilities critical for target engagement .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate?
The synthesis typically involves heterocyclization and alkylation steps. A two-step procedure is effective:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .
Alkylation : Use alkylating reagents (e.g., ethyl chloroformate) to introduce the ester moiety. Optimize conditions by varying solvents (e.g., DMF, ethanol) and reaction times (3–5 hours under reflux) .
Key parameters : Yield improvement (65–74% in related compounds) requires controlled pH and stoichiometric ratios of intermediates .
Q. How should researchers characterize this compound to confirm its structure?
Use a combination of spectroscopic and analytical methods:
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
- 1H/13C NMR : Confirm ester (-COOEt) signals (δ ~4.3 ppm for CH₂CH₃) and thiadiazole ring protons .
- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .
Q. What solvent systems are suitable for recrystallization?
Common recrystallization solvents include:
- DMF/acetic acid mixtures for polar intermediates .
- Ethanol/water for final product purification (yield: 64–74%) .
- Diethyl ether for washing to remove unreacted starting materials .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- X-ray crystallography : Confirm molecular geometry and hydrogen bonding patterns, especially for the thiadiazole-amide linkage .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₉H₈N₄O₃S₂) with <2 ppm error .
Q. What strategies address low yields in alkylation or cyclization steps?
Q. How can structure-activity relationships (SAR) be explored for biological activity?
- Derivatization : Modify substituents on the thiadiazole rings (e.g., replace methyl with halogens or aryl groups) .
- Bioactivity assays : Test derivatives for antimicrobial (via MIC assays) or anticancer (via MTT cell viability) activity .
- Computational modeling : Perform docking studies to predict interactions with target enzymes (e.g., dihydrofolate reductase) .
Q. What analytical methods detect degradation products under varying pH/temperature?
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients to separate degradation species .
- Stability studies : Incubate at 40°C/75% RH for 4 weeks and compare chromatograms to identify hydrolyzed or oxidized products .
Data Contradiction and Mechanistic Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Solubility adjustments : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
- Dose-response curves : Calculate IC₅₀ values with 95% confidence intervals to ensure reproducibility .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- Electron-deficient thiadiazole rings : The 1,3,4-thiadiazole core activates the carbonyl group toward nucleophilic attack, enabling amide bond formation .
- Leaving group effects : Ethoxy groups in the ester moiety facilitate hydrolysis under basic conditions, forming carboxylic acid derivatives .
Methodological Tables
Q. Table 1. Optimization of Alkylation Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|---|
| Solvent | DMF, EtOH, THF | DMF | +15% | |
| Temperature (°C) | 25–110 | 80 | +20% | |
| Reaction time (h) | 1–6 | 3 | +10% |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Functional Group | IR (cm⁻¹) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|---|
| Ester (-COOEt) | 1720 | 4.3 (q, J=7.1 Hz) | 62.1 (CH₂), 14.2 (CH₃) |
| Thiadiazole C=N | 1615 | - | 155–160 |
| Amide (-NHCO-) | 3320, 1675 | 10.2 (s, 1H) | 165.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
